2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a benzyloxy-substituted cyclobutyl ring. This compound belongs to the organoboron family, widely used in Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds in pharmaceuticals and materials science. The cyclobutyl group introduces steric strain and unique electronic properties, distinguishing it from linear or aromatic analogs. Its stability under ambient conditions is attributed to the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone, which protects the boron center .
Properties
Molecular Formula |
C17H25BO3 |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylmethoxycyclobutyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-15(11-14)19-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3 |
InChI Key |
BBLXQXYOTXFPEG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of an alkene with a suitable diene.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a cyclobutyl halide.
Formation of the Dioxaborolane Moiety: The final step involves the reaction of the cyclobutyl-benzyloxy intermediate with bis(pinacolato)diboron under palladium-catalyzed conditions to form the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene.
Oxidation: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically include substituted cyclobutyl derivatives.
Scientific Research Applications
2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by forming carbon-carbon bonds with various pharmacophores.
Material Science: It can be employed in the synthesis of organic materials with specific electronic or optical properties.
Biological Research: The compound can be used to label biomolecules for imaging or tracking purposes.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Analogs :
2-((Benzyloxy)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (11a) : Features a benzyloxy group on a methylene bridge. The absence of a strained cyclobutyl ring reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Aromatic substitution increases conjugation, stabilizing the boron center and improving solubility in polar solvents .
2-(sec-Butoxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Alkoxy substituents (e.g., sec-butoxy) offer lower steric demand, facilitating faster transmetalation in cross-coupling reactions .
Table 1: Structural and Electronic Comparison
| Compound | Substituent Type | Steric Hindrance | Electronic Effects | Stability |
|---|---|---|---|---|
| Main Compound (Cyclobutyl) | Cyclobutyl | High (strain) | Moderate electron donation | Moderate |
| 2-((Benzyloxy)methyl) Analog (11a) | Linear Alkyl | Low | Weak electron withdrawal | High |
| 2-(4-(Benzyloxy)phenyl) Analog | Aromatic | Moderate | Resonance stabilization | Very High |
| 2-(sec-Butoxy) Analog | Alkoxy | Low | Electron donation via oxygen | Moderate |
Cross-Coupling Reactions
- Main Compound : The strained cyclobutyl group may slow transmetalation due to steric effects but offers access to strained intermediates in drug synthesis (e.g., RET inhibitors like selpercatinib) .
- Aromatic Analogs : 2-(4-(Benzyloxy)phenyl) derivatives exhibit superior reactivity in Suzuki couplings due to resonance stabilization of the boronate .
- Alkoxy Derivatives : 2-(sec-Butoxy) analogs are highly reactive in hydroboration reactions, enabling catalyst-free synthesis of secondary alcohols .
Pharmaceutical Relevance
- Selpercatinib Intermediate : Boronates with bicyclic frameworks (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-diazabicyclo[3.1.1]heptane) are prioritized for their balance of stability and reactivity in RET inhibitor synthesis .
- Chlorophenyl Derivatives : 2-(3-(benzyloxy)-4-chlorophenyl) analogs (CAS: 903578-41-6) are explored as intermediates in kinase inhibitors, leveraging chlorine’s directing effects .
Biological Activity
The compound 2-(3-(benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. Dioxaborolanes are known for their applications in medicinal chemistry and as intermediates in organic synthesis. This article explores the biological activity of this specific compound, focusing on its antibacterial and antifungal properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(3-(benzyloxy)cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be described by the following formula:
- Molecular Formula : CHBO
- Molecular Weight : 278.28 g/mol
This compound features a dioxaborolane ring system which is significant for its reactivity and biological interactions.
Antibacterial Activity
Research indicates that dioxaborolanes can exhibit significant antibacterial properties. A study on related dioxaborolane derivatives highlighted their effectiveness against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for several tested compounds:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 625 |
| 2 | Staphylococcus epidermidis | 500 |
| 3 | Enterococcus faecalis | 1250 |
| 4 | Pseudomonas aeruginosa | 625 |
| 5 | Escherichia coli | >2000 |
The data suggests that while some derivatives show promising activity against Gram-positive bacteria like S. aureus and S. epidermidis, their efficacy against Gram-negative bacteria remains less pronounced .
Antifungal Activity
In addition to antibacterial properties, dioxaborolanes have also been investigated for antifungal activity. The compound was tested against Candida albicans, a common fungal pathogen. The results indicated that certain derivatives exhibited significant antifungal activity with MIC values comparable to established antifungal agents.
Case Studies
- Study on Dioxaborolanes : A comprehensive study synthesized a series of dioxaborolanes and evaluated their biological activities. Among the compounds tested, those with specific substituents demonstrated enhanced antibacterial and antifungal effects. The study concluded that structural modifications can significantly influence biological efficacy .
- Mechanistic Insights : Further research has explored the mechanisms by which dioxaborolanes exert their biological effects. It was suggested that the boron atom plays a crucial role in interacting with bacterial cell walls or fungal membranes, potentially disrupting their integrity and function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
